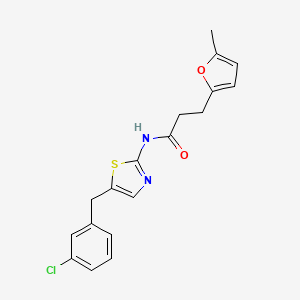

N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide

CAS No.: 327062-14-6

Cat. No.: VC6864464

Molecular Formula: C18H17ClN2O2S

Molecular Weight: 360.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 327062-14-6 |

|---|---|

| Molecular Formula | C18H17ClN2O2S |

| Molecular Weight | 360.86 |

| IUPAC Name | N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide |

| Standard InChI | InChI=1S/C18H17ClN2O2S/c1-12-5-6-15(23-12)7-8-17(22)21-18-20-11-16(24-18)10-13-3-2-4-14(19)9-13/h2-6,9,11H,7-8,10H2,1H3,(H,20,21,22) |

| Standard InChI Key | IGFWANRLFCMIRT-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(O1)CCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |

Introduction

Structural Features

The compound's structure includes:

-

Thiazole Ring: Contributes to chemical reactivity and biological interactions.

-

3-Chlorobenzyl Group: Enhances lipophilicity and may affect reactivity.

-

5-Methylfuran Moiety: Adds to the compound's biological profile.

| Structural Component | Role |

|---|---|

| Thiazole Ring | Chemical Reactivity and Biological Interactions |

| 3-Chlorobenzyl Group | Lipophilicity and Reactivity |

| 5-Methylfuran Moiety | Biological Profile |

Synthesis

The synthesis of similar thiazole-based compounds typically involves multi-step reactions. These processes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor reaction progress.

Potential Applications

Compounds with similar structures have potential applications in:

-

Pharmaceuticals: Due to their biological activity, they may serve as intermediates or active pharmaceutical ingredients.

-

Agrochemicals: Their unique structures could be useful in developing new pesticides or herbicides.

-

Organic Synthesis: They can act as intermediates in synthesizing more complex molecules.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically used to confirm the structure of organic compounds. These methods provide detailed information about the molecular structure and functional groups present.

Biological Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume